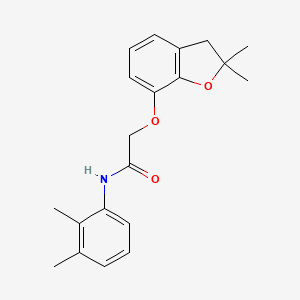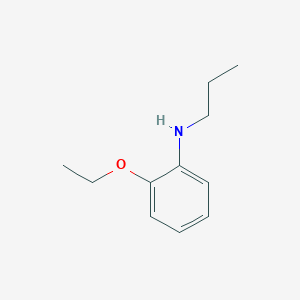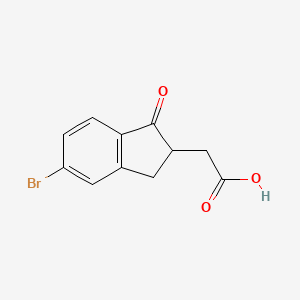
2-(6-Bromo-3-oxo-1,2-dihydroinden-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-(6-Bromo-3-oxo-1,2-dihydroinden-2-yl)acetic acid often involves the alkylation of cyclic 1,3-diketones, followed by cyclization with primary amines and subsequent acid hydrolysis to yield the desired acetic acid derivatives (Dudinov et al., 2001). Another approach involves the reaction of hydroxypyridine with chloroacetic acid in a basic aqueous solution, leading to the synthesis of novel compounds (Zhao Jing-gui, 2005).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by specific configurations and bond formations. For example, structural analysis through X-ray diffraction and NMR data provides insights into the ketonic configuration and the formation of one-dimensional folded chain structures via intermolecular hydrogen bonds (Zhao Jing-gui, 2005).
Chemical Reactions and Properties
The chemical reactivity of this compound derivatives can involve regioselective cyclization, bromination, and reactions with various reagents to yield a diverse range of products. These reactions are influenced by the acidity of the reaction mixture, the presence of catalysts, and the specific substituents involved (Sobenina et al., 2014).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for their application in synthesis and research. For instance, the crystal structure analysis of these compounds can reveal the stability of the molecular conformation and the influence of intermolecular forces on their physical state (Zhao Jing-gui, 2005).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical entities, dictate the compound's behavior in chemical reactions. For example, the presence of bromine atoms and acetic acid groups in these molecules significantly affects their electrophilic and nucleophilic properties, influencing their reactivity in synthesis reactions (Dudinov et al., 2001).
Wissenschaftliche Forschungsanwendungen
Chemical Detection and Analysis
Research on similar brominated organic compounds shows that derivatives of 2-(6-Bromo-3-oxo-1,2-dihydroinden-2-yl)acetic acid may be utilized in the development of new chemical sensors. For example, bromopyrogallol red has been applied as a chromogenic anion receptor, indicating potential applications of related brominated compounds in selective detection and determination of specific anions in various media (Tavallali, Rad, Parhami, & Abbasiyan, 2012).
Synthesis of Organic Compounds
The reaction of methyl 2,3,5,6,11,11b-hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate with N-bromosuccinimide shows the versatility of brominated compounds in synthetic chemistry, including potential applications for this compound in the synthesis of complex organic molecules (Irikawa, Mutoh, Uehara, & Okumura, 1989).
Development of Antibacterial Agents
Research into thiazolidin-4-ones based on chromene derivatives highlights the potential of brominated compounds for developing new antibacterial agents. This suggests that this compound could serve as a precursor in the synthesis of compounds with antibacterial properties (Čačić, Molnar, Balić, Draca, & Rajković, 2009).
Preparation of Chiral Methyl Groups
Studies on asymmetric methyl groups illustrate the role of brominated compounds in the preparation and detection of chiral centers, suggesting research avenues for this compound in chiral chemistry and asymmetric synthesis (Lüthy, Rétey, & Arigoni, 1969).
Environmental Chemistry
The development of methods for the analysis of brominated and iodinated acetic acids, along with bromate and other halogenated compounds in water, showcases the environmental relevance of brominated organic compounds. This points to possible applications of this compound in environmental monitoring and assessment of water quality (Shi & Adams, 2009).
Wirkmechanismus
Target of Action
The compound belongs to the class of indole derivatives . Indole derivatives are known to interact with a variety of targets, including enzymes, receptors, and ion channels. The specific target would depend on the exact structure and functional groups of the compound.
Biochemical Pathways
Indole derivatives can affect various biochemical pathways. For example, some indole-based compounds have been found to exhibit antiviral, anti-inflammatory, and anticancer activities . The exact pathways affected by this compound would depend on its specific target and mode of action.
Eigenschaften
IUPAC Name |
2-(6-bromo-3-oxo-1,2-dihydroinden-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c12-8-1-2-9-6(4-8)3-7(11(9)15)5-10(13)14/h1-2,4,7H,3,5H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIHKCSKFFHIRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C1C=C(C=C2)Br)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
69099-73-6 |
Source


|
| Record name | 2-(5-bromo-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-pyridin-3-ylpyridazine](/img/structure/B2491154.png)
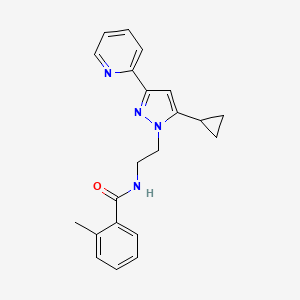
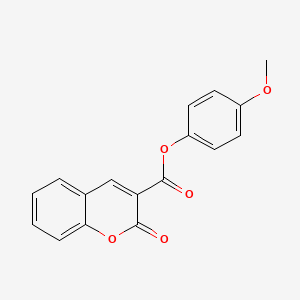

![methyl 2-[N-(cyanomethyl)-1-(2,5-difluoro-4-nitrophenyl)formamido]acetate](/img/structure/B2491162.png)
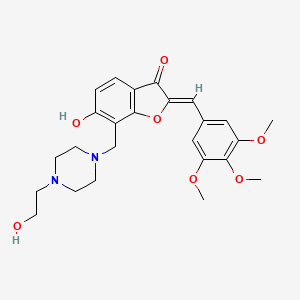
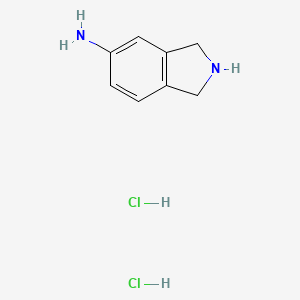
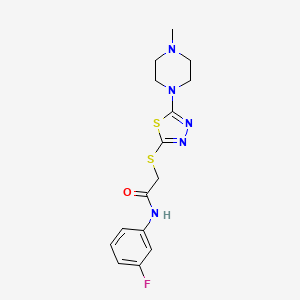
![4-[[2-[1-(2-Methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]amino]benzamide](/img/structure/B2491168.png)

![2-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one](/img/no-structure.png)
![Benzo[d][1,3]dioxol-5-yl(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2491171.png)
